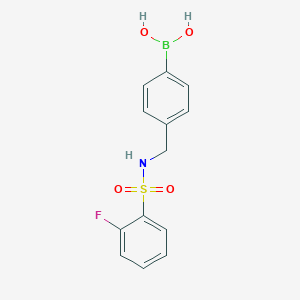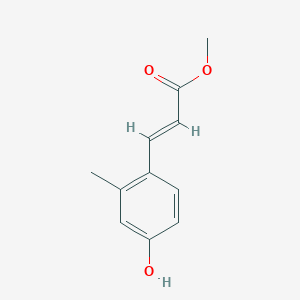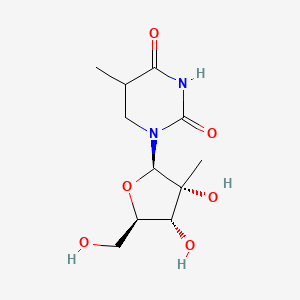
Zinc,bromo(1-propylbutyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zinc,bromo(1-propylbutyl)-: is an organozinc compound with the molecular formula C7H15BrZn . It is also known by its IUPAC name heptan-4-ylzinc (II) bromide . This compound is part of a class of organozinc reagents that are widely used in organic synthesis due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: Zinc,bromo(1-propylbutyl)- can be synthesized through the reaction of 1-bromoheptane with zinc dust in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction typically requires an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Industrial Production Methods: While specific industrial production methods for Zinc,bromo(1-propylbutyl)- are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reactors, maintaining strict control over reaction conditions, and ensuring the purity of reagents to achieve high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Zinc,bromo(1-propylbutyl)- primarily undergoes nucleophilic substitution reactions . It can react with various electrophiles, such as alkyl halides, to form new carbon-carbon bonds .
Common Reagents and Conditions:
Electrophiles: Alkyl halides, acyl chlorides, and epoxides.
Solvents: Tetrahydrofuran (THF), diethyl ether.
Conditions: Inert atmosphere, low temperatures to moderate temperatures.
Major Products Formed: The major products formed from these reactions are typically alkylated derivatives of the original electrophile. For example, reacting Zinc,bromo(1-propylbutyl)- with an alkyl halide can yield a longer-chain alkane.
Scientific Research Applications
Chemistry: Zinc,bromo(1-propylbutyl)- is used in organic synthesis for the formation of carbon-carbon bonds. It is particularly useful in the Negishi coupling reaction , which is a powerful method for forming C-C bonds between organozinc compounds and organic halides .
Biology and Medicine: drug synthesis and bioconjugation reactions.
Industry: In the industrial sector, Zinc,bromo(1-propylbutyl)- can be used in the synthesis of fine chemicals and pharmaceutical intermediates . Its reactivity makes it a valuable reagent for producing complex organic molecules.
Mechanism of Action
The mechanism by which Zinc,bromo(1-propylbutyl)- exerts its effects involves the nucleophilic attack of the zinc-bound carbon on an electrophilic carbon atom in the substrate. This results in the formation of a new carbon-carbon bond. The zinc atom acts as a Lewis acid , stabilizing the transition state and facilitating the reaction .
Comparison with Similar Compounds
Zinc,bromo(1-butyl)-: Similar in structure but with a shorter carbon chain.
Zinc,bromo(1-hexyl)-: Similar in structure but with a different carbon chain length.
Zinc,bromo(1-octyl)-: Similar in structure but with a longer carbon chain.
Uniqueness: Zinc,bromo(1-propylbutyl)- is unique due to its specific carbon chain length, which can influence its reactivity and the types of products formed in reactions. The presence of the zinc atom also imparts unique properties, such as the ability to participate in Negishi coupling reactions , which are not possible with many other organometallic compounds .
Properties
Molecular Formula |
C7H15BrZn |
|---|---|
Molecular Weight |
244.5 g/mol |
IUPAC Name |
zinc;heptane;bromide |
InChI |
InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h7H,3-6H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
BMIYJJRKLSBDHQ-UHFFFAOYSA-M |
Canonical SMILES |
CCC[CH-]CCC.[Zn+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Diethylamino)ethyl]-4a,5,6,7,8,8a-hexahydrobenzo[e][1,3]oxazine-2,4-dione](/img/structure/B12335331.png)


![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)
![1,2,3,3a-Tetrahydropyrrolo[3,2-c]pyridin-6-one](/img/structure/B12335353.png)


![8-chloro-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-imino-5H-purin-6-one](/img/structure/B12335374.png)




![3-Oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaene-16-carbonitrile;chloride](/img/structure/B12335388.png)

